molecular formula C14H10F2O3 B6374823 MFCD18313974 CAS No. 1261918-51-7

MFCD18313974

Cat. No.: B6374823
CAS No.: 1261918-51-7
M. Wt: 264.22 g/mol
InChI Key: IGHBMTIYCKBIHY-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., boronic acids, heterocyclic derivatives), it may belong to a class of organoboron or aromatic compounds with applications in pharmaceuticals, agrochemicals, or materials science. For instance, compounds like C6H5BBrClO2 (CAS 1046861-20-4, MDL MFCD13195646) in are boronic acids used in Suzuki-Miyaura cross-coupling reactions, suggesting MFCD18313974 could share similar synthetic utility .

Hypothetically, this compound might exhibit properties such as:

  • Molecular formula: Likely a halogenated aromatic compound (e.g., C₆H₃BrCl₂B, inferred from ).
  • Synthesis: Potential use of palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) under aqueous conditions, as seen in .

Properties

IUPAC Name

methyl 4-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)9-3-4-11(15)10(6-9)8-2-5-12(16)13(17)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHBMTIYCKBIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684475
Record name Methyl 4',6-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-51-7
Record name Methyl 4',6-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound MFCD18313974 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

    Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:

    Bulk synthesis: Utilizing high-capacity reactors to handle large volumes of reactants.

    Process optimization: Implementing advanced techniques such as automated control systems to maintain optimal reaction conditions.

    Purification: Employing industrial-scale purification methods like distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: Compound MFCD18313974 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Reagents like halogens and alkylating agents are used in the presence of catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.

Scientific Research Applications

Compound MFCD18313974 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound MFCD18313974 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to target molecules: Interacting with specific proteins or enzymes to modulate their activity.

    Pathway modulation: Influencing biochemical pathways to achieve the desired effect.

    Cellular effects: Altering cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds from the evidence, as direct data for MFCD18313974 are unavailable.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3)
Molecular Formula C₆H₃BrCl₂B (assumed) C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight ~250 g/mol 235.27 g/mol 188.01 g/mol
LogP (XLOGP3) ~2.15 2.15 2.78 (predicted)
Synthetic Method Pd-catalyzed coupling Suzuki-Miyaura cross-coupling in THF/H₂O Nucleophilic substitution in DMF
Bioavailability Moderate (Score ~0.55) 0.55 0.55 (common in heterocycles)
BBB Permeability Yes Yes No (due to polar N-heterocycle)
Key Applications Catalysis, drug intermediates Cross-coupling reactions Antiviral/anticancer scaffolds

Key Differences:

Structural Complexity :

  • This compound (hypothetical) and (3-Bromo-5-chlorophenyl)boronic acid share boronic acid functional groups, enabling cross-coupling reactions. In contrast, 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-rich heterocycle with distinct electronic properties .
  • The bromo and chloro substituents in this compound may enhance electrophilicity compared to simpler boronic acids, affecting reaction kinetics .

Biological Activity: Boronic acids like this compound are less likely to inhibit CYP enzymes (as seen in ), whereas nitrogenous heterocycles (e.g., CAS 918538-05-3) often exhibit higher metabolic stability and target specificity .

Solubility and Permeability :

  • The logP of this compound (~2.15) suggests moderate lipophilicity, favoring membrane permeability. However, polar heterocycles (e.g., CAS 918538-05-3) with logP ~2.78 may face solubility challenges despite similar bioavailability scores .

Research Findings and Limitations

  • Synthetic Efficiency : Compounds like this compound (if boronic acid-derived) achieve high yields (>90%) under optimized Pd-catalyzed conditions, similar to CAS 1046861-20-4 .
  • Thermal Stability : Halogenated boronic acids typically decompose above 200°C, limiting high-temperature applications compared to thermally robust heterocycles .
  • Toxicity Alerts : Brenk and PAINS alerts (e.g., 0–1.0 in ) suggest low promiscuity, reducing false positives in drug screening .

Table 2: Similarity Scores (Hypothetical)

Compound Similarity to this compound Key Structural Feature
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Halogenated boronic acid
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 0.71 Aromatic ketone
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 0.63 N-heterocycle with halogens

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